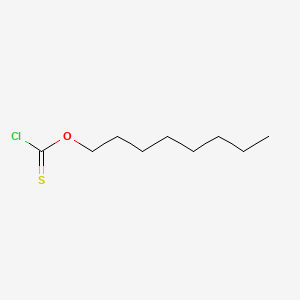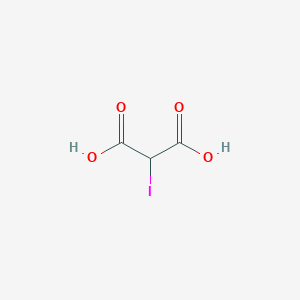![molecular formula C8H19NO2Si B14426679 4-{[(Trimethylsilyl)oxy]methyl}morpholine CAS No. 85413-82-7](/img/structure/B14426679.png)
4-{[(Trimethylsilyl)oxy]methyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Trimethylsilyl)oxy]methyl}morpholine is a chemical compound with the molecular formula C7H17NOSi. It is characterized by the presence of a morpholine ring substituted with a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the synthesis of deoxynucleosides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Trimethylsilyl)oxy]methyl}morpholine typically involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-{[(Trimethylsilyl)oxy]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
科学的研究の応用
4-{[(Trimethylsilyl)oxy]methyl}morpholine has several applications in scientific research:
作用機序
The mechanism of action of 4-{[(Trimethylsilyl)oxy]methyl}morpholine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can influence the reactivity and stability of the compound. The morpholine ring can participate in various chemical reactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
4-(Trimethylsilyl)morpholine: Similar in structure but lacks the oxy-methyl group.
4-(Trimethylsilyl)ethynyl morpholine: Contains an ethynyl group instead of an oxy-methyl group.
Uniqueness
4-{[(Trimethylsilyl)oxy]methyl}morpholine is unique due to the presence of both the trimethylsilyl and oxy-methyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research studies .
特性
CAS番号 |
85413-82-7 |
|---|---|
分子式 |
C8H19NO2Si |
分子量 |
189.33 g/mol |
IUPAC名 |
trimethyl(morpholin-4-ylmethoxy)silane |
InChI |
InChI=1S/C8H19NO2Si/c1-12(2,3)11-8-9-4-6-10-7-5-9/h4-8H2,1-3H3 |
InChIキー |
NEAKHRNLQYOTBI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


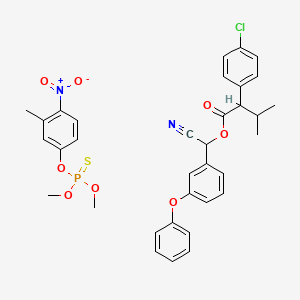
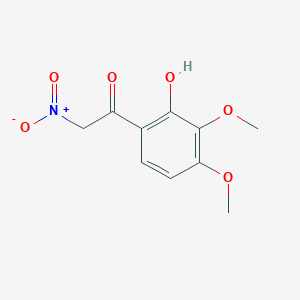
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)


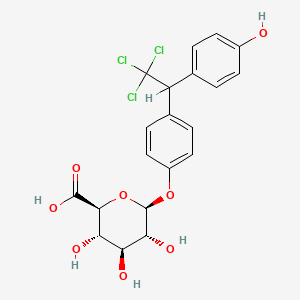
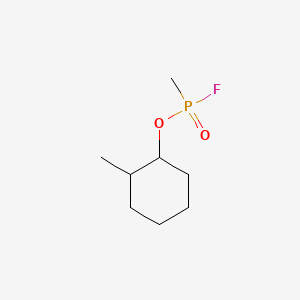
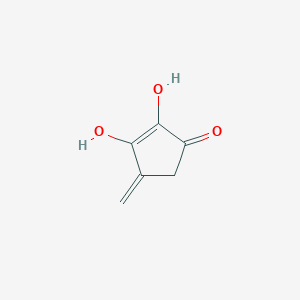
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
